molecular formula C20H28N2O2 B096731 10-Methoxycorynan-17-ol CAS No. 15266-55-4

10-Methoxycorynan-17-ol

Cat. No. B096731
CAS RN: 15266-55-4
M. Wt: 328.4 g/mol
InChI Key: UWSNHYUOZVVHPS-NJSLBKSFSA-N
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Description

10-Methoxycorynan-17-ol is a chemical compound with the molecular formula C20H28N2O2 . It is also known by other names such as 10-Methoxydihydrocorynantheol and Indolo[2,3-a]quinolizine-2-ethanol .


Molecular Structure Analysis

The molecular structure of 10-Methoxycorynan-17-ol consists of 20 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization is not available in the retrieved sources.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 10-Methoxycorynan-17-ol. More research is needed to fully understand its chemical reactivity .


Physical And Chemical Properties Analysis

The predicted boiling point of 10-Methoxycorynan-17-ol is 511.0±45.0 °C, and its predicted density is 1.20±0.1 g/cm3 . The pKa value is predicted to be 15.08±0.10 .

Scientific Research Applications

  • Steroids with similar structures have been studied for their potential in creating various esters and acetals, which can be important for pharmaceutical applications (Schneider et al., 1989).

  • Compounds like 2-methoxy derivatives of estrogenic inhibitors of steroid sulfatase have been evaluated for their potential to inhibit steroid sulfatase activity, which is significant in cancer research (Ciobanu et al., 2003).

  • Structural analyses of methoxy-containing steroids have been conducted to understand their crystal and molecular structure, contributing to the field of structural chemistry (Pitt et al., 1976).

  • Chemical interactions between methoxy-containing compounds and materials like zirconia have been studied, which could have implications in material sciences and bonding applications (Nagaoka et al., 2017).

  • Research on the synthesis and antiproliferative activities of methoxy- and benzyloxy-containing steroids indicates potential applications in developing anticancer agents (Kiss et al., 2019).

Safety And Hazards

The safety and hazards associated with 10-Methoxycorynan-17-ol are not explicitly mentioned in the retrieved sources. It is recommended to handle this compound with appropriate safety measures until more information is available .

properties

IUPAC Name

2-[(2R,3R,12bS)-3-ethyl-9-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-3-13-12-22-8-6-16-17-11-15(24-2)4-5-18(17)21-20(16)19(22)10-14(13)7-9-23/h4-5,11,13-14,19,21,23H,3,6-10,12H2,1-2H3/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSNHYUOZVVHPS-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1CCO)NC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CCO)NC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxycorynan-17-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Prakash, G Archana, E Gayathiri, V Mani… - Journal of King Saud …, 2022 - Elsevier
Objective Abutilon indicum is a medicinal plant belonging to the Malvaceae family. The current study has been developed to detect Abutilon indicum bio-activity to produce an adequate …
Number of citations: 2 www.sciencedirect.com
M EL-Hefny, A El-Kareem, SM Mamoun… - Alexandria Journal of …, 2022 - journals.ekb.eg
In the present work, the shrub W. somnifera was used as a source for the extraction of bioactive molecules. Leaves were extracted by ethanol and analyzed by Gas Chromatography-…
Number of citations: 4 journals.ekb.eg
SA Khan, S Shahid, A Ayaz, J Alkahtani… - International Journal …, 2021 - Taylor & Francis
… acid ester, arabinitol pentaacetate, 5-thio-D-glucose, abutilin A, Z-11-hexadecenoic acid, 3-hydroxy-beta-ionol, 10-methoxydihydrocorynantheol, 10-methoxycorynan-17-ol, etc. in the …
Number of citations: 46 www.tandfonline.com
D Saranya, J Sekar - Int. J. Adv. Res. Biol. Sci, 2016
Number of citations: 14

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